molecular formula C15H17FN4O B2727492 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 1795444-85-7

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B2727492
CAS No.: 1795444-85-7
M. Wt: 288.326
InChI Key: XQVUTLKXZRBDKE-UHFFFAOYSA-N
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Description

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic organic compound that features a triazole ring, a piperidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Piperidine Ring: The triazole ring is then reacted with a piperidine derivative under suitable conditions.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound may serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.

    Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding or π-π interactions, while the piperidine ring may enhance binding affinity through hydrophobic interactions. The fluorophenyl group can contribute to the compound’s stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylethanone: Lacks the fluorine atom, which may affect its binding properties and stability.

    1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-chlorophenyl)ethanone: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.

Uniqueness

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity compared to similar compounds without the fluorine atom.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c16-13-3-1-12(2-4-13)11-15(21)19-8-5-14(6-9-19)20-10-7-17-18-20/h1-4,7,10,14H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVUTLKXZRBDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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